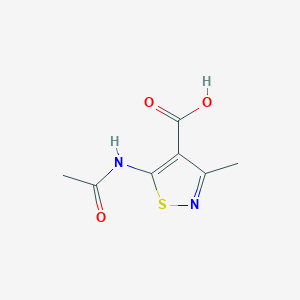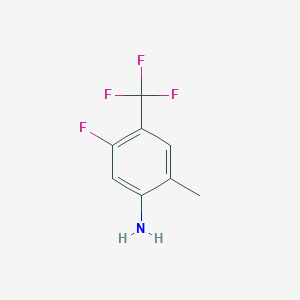
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups into aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. Another approach involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline include:
- 2-Fluoro-5-(trifluoromethyl)aniline
- **4
Properties
Molecular Formula |
C8H7F4N |
|---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)6(9)3-7(4)13/h2-3H,13H2,1H3 |
InChI Key |
RBQOJOIBWZXYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


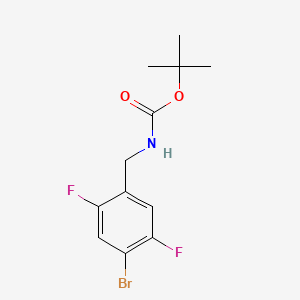
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)
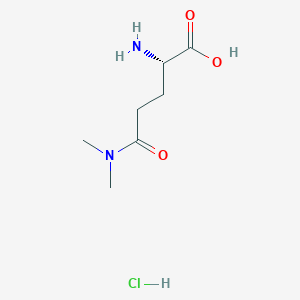
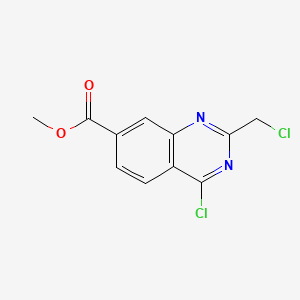
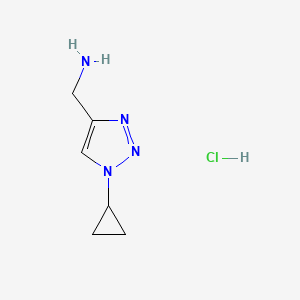

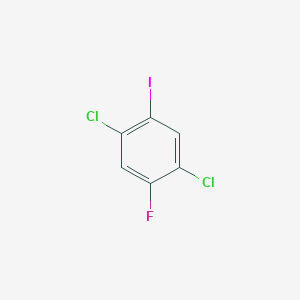
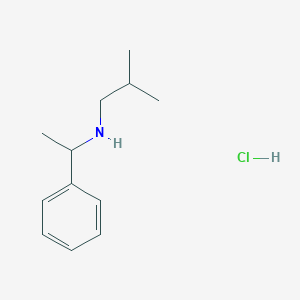
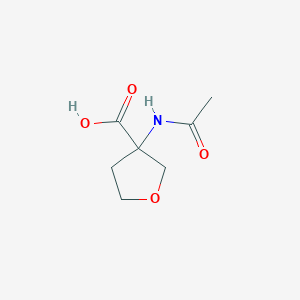
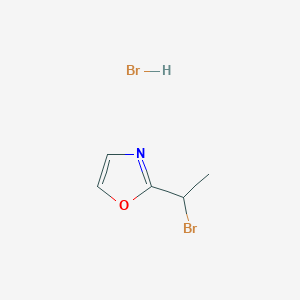
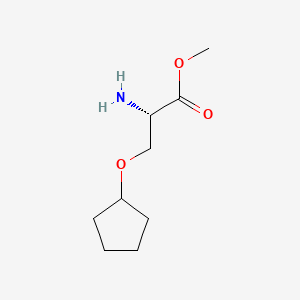
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
